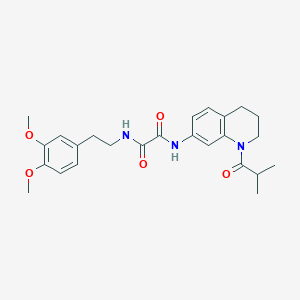

N1-(3,4-dimethoxyphenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(3,4-dimethoxyphenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative featuring a 3,4-dimethoxyphenethyl group at the N1 position and a 1-isobutyryl-substituted tetrahydroquinolinyl moiety at the N2 position. The 3,4-dimethoxy substitution on the phenethyl group may enhance lipophilicity and membrane permeability, while the tetrahydroquinoline scaffold, modified with an isobutyryl group, could influence binding affinity and metabolic stability .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5/c1-16(2)25(31)28-13-5-6-18-8-9-19(15-20(18)28)27-24(30)23(29)26-12-11-17-7-10-21(32-3)22(14-17)33-4/h7-10,14-16H,5-6,11-13H2,1-4H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOWPCPWMLDTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for this compound is with a molecular weight of 461.53 g/mol. The structure includes a phenethyl moiety and a tetrahydroquinoline derivative, which are known for their biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Receptor Modulation : It has been suggested that the compound may act as a modulator of certain receptors involved in inflammatory responses and pain pathways. Specifically, it may influence the activity of prostaglandin E2 (PGE2) receptors .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their protective effects against oxidative stress in cellular models .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs:

- Anti-inflammatory Effects : A study highlighted that related phenyl derivatives could modulate inflammatory pathways by affecting PGE2 synthesis and signaling . This suggests potential applications in treating inflammatory conditions.

- Neuroprotective Properties : Research involving tetrahydroquinoline derivatives indicates neuroprotective effects against neurodegenerative diseases. These effects may arise from the compound's ability to inhibit apoptotic pathways in neuronal cells .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against various pathogens. This could open avenues for developing new antimicrobial agents based on this scaffold .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models of inflammation, this compound was administered to assess its impact on cytokine levels. The results demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

A recent in vitro study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound significantly reduced cell death and apoptosis markers compared to controls, suggesting its utility in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other oxalamide derivatives, such as N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide (). Below is a comparative analysis based on available

| Feature | N1-(3,4-dimethoxyphenethyl)-N2-(1-isobutyryl-THQ-7-yl)oxalamide | N1-(1-isobutyryl-THQ-7-yl)-N2-(4-methylbenzyl)oxalamide |

|---|---|---|

| N1 Substituent | 3,4-Dimethoxyphenethyl | 4-Methylbenzyl |

| N2 Substituent | 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl (THQ) | 1-Isobutyryl-THQ-7-yl (identical) |

| Key Structural Differences | Polar methoxy groups (electron-donating) at N1 | Non-polar methyl group at N1 |

| Hypothesized Lipophilicity | Higher (due to methoxy groups) | Moderate |

| Potential Binding Effects | Enhanced interaction with polar receptors (e.g., GPCRs) | Preferential binding to hydrophobic pockets |

Pharmacokinetic and Pharmacodynamic Insights

The methylbenzyl variant may exhibit faster metabolic clearance due to its simpler hydrophobic substituent.

Receptor Binding :

- Methoxy groups in the N1 substituent could engage in hydrogen bonding with serine or tyrosine residues in target proteins (e.g., kinase domains), whereas the methylbenzyl group relies on van der Waals interactions.

Metabolic Stability: The isobutyryl group on the tetrahydroquinoline ring in both compounds may slow hepatic degradation via steric hindrance of esterase activity.

Limitations of Current Data

- No direct pharmacological data (e.g., IC₅₀, Ki) for either compound is available in the provided evidence, necessitating caution in extrapolating functional outcomes.

- Structural comparisons are inferred from substituent chemistry rather than experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.